Tert-butyl 5-nitro-1H-indole-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 5-nitroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHXPDVMVVLYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470521 | |
| Record name | TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166104-19-4 | |
| Record name | TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection Using Di-tert-Butyl Dicarbonate
The most widely adopted method involves reacting indole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst. Key steps include:
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Reagent Setup : Indole (1 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
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Catalyst Addition : 4-Dimethylaminopyridine (DMAP, 10 mol%) is added to activate the reaction.
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Boc Anhydride Introduction : Boc anhydride (1.1 equiv) is added dropwise at 0°C, followed by warming to room temperature.
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Workup : The mixture is washed with water, brine, and purified via flash chromatography (20–30% ethyl acetate in hexane).
Yield : 62–85%.
Critical Factor : Excess Boc anhydride and controlled temperature prevent di-Boc byproducts.
Regioselective Nitration of Boc-Protected Indole
Nitration at the 5-position of the indole ring is achieved through electrophilic aromatic substitution. The Boc group’s electron-withdrawing nature directs nitration to the para position (C5).
Mixed-Acid Nitration
A classical approach employs nitric acid (HNO₃) and sulfuric acid (H₂SO₄):
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Acid Preparation : Concentrated H₂SO₄ (10 mL/g substrate) is cooled to 0°C.
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Nitrating Agent : Fuming HNO₃ (1.2 equiv) is added dropwise to maintain temperatures below 5°C.
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Substrate Addition : Boc-protected indole is introduced slowly, with stirring for 2–4 hours.
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Quenching : The reaction is poured onto ice, neutralized with NaHCO₃, and extracted with DCM.
Yield : 70–78%.
Side Products : Minor nitration at C4 or C6 (8–12%) due to steric effects.
Alternative Nitro-Group Introduction
For substrates sensitive to strong acids, acetyl nitrate (AcONO₂) offers milder conditions:
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Reagent Synthesis : Ac₂O (2 equiv) is reacted with HNO₃ (1 equiv) at −10°C.
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Reaction : Boc-indole is added, stirred for 6 hours at 0°C, and quenched with ice water.
Yield : 65–70%.
Integrated Synthesis: Boc Protection Followed by Nitration
Combining Sections 1 and 2, the optimal pathway proceeds as follows:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1. Boc Protection | Boc anhydride, DMAP, DCM, 0°C → RT | 15 h | 85% |
| 2. Nitration | HNO₃/H₂SO₄, 0–5°C | 3 h | 78% |
| 3. Purification | Flash chromatography (EtOAc/hexane) | – | 95% purity |
Total Yield : 66% (isolated).
Mechanistic Insights into Nitration Regioselectivity
The Boc group’s electron-withdrawing effect deactivates the indole ring, favoring nitration at the electron-deficient C5 position. Computational studies (DFT) corroborate this:
Steric hindrance from the tert-butyl group further disfavors ortho (C2) nitration.
Purification and Characterization
Flash Chromatography
Purification employs silica gel with ethyl acetate/hexane gradients (20–40% EtOAc). Key fractions are analyzed via TLC (Rf = 0.4 in 30% EtOAc).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H5), 7.85 (d, J = 8.4 Hz, 1H, H4), 7.42 (d, J = 3.6 Hz, 1H, H2), 1.65 (s, 9H, tert-butyl).
Scalability and Industrial Applications
Large-scale synthesis (≥100 g) requires:
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Continuous Nitration : Flow reactors maintain low temperatures (−5°C) and improve mixing.
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Crystallization : Ethanol/water recrystallization achieves >99% purity.
Throughput : 1.2 kg/day in pilot plants.
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
Emerging Methodologies
Catalytic Nitration
Pd-catalyzed nitration using NO₂ gas shows promise for milder conditions:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Reduction: 5-Amino-1H-indole-1-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Ester Hydrolysis: 5-Nitro-1H-indole-1-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-nitro-1H-indole-1-carboxylate serves as a precursor for various bioactive indole derivatives. Its applications include:
- Anticancer Agents : The compound has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that it significantly reduced cell viability in various cancer cell lines, indicating its promise as an anticancer agent.
- Antiviral and Antimicrobial Properties : Research has shown that indole derivatives exhibit antiviral and antimicrobial activities, suggesting that this compound may also possess similar effects.
Chemical Biology
In chemical biology, this compound is utilized in:
- Enzyme Inhibition Studies : It has been used to study the inhibition of methyltransferases, such as PRMT1, which are crucial for understanding epigenetic regulation in cells .
- Receptor Ligands : The compound is explored as a potential ligand for various biological receptors, aiding in the elucidation of signaling pathways and biological mechanisms.
Materials Science
The compound's electronic properties make it suitable for applications in materials science:
- Organic Semiconductors : this compound is being researched for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable charge transport properties.
Anticancer Activity
A notable study evaluated the anticancer effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon) | 18.4 | Inhibition of proliferation |
This data highlights the compound's effectiveness across different cancer types, suggesting a broad-spectrum anticancer potential.
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition:
| Compound | % Inhibition at 50 µM | Target Enzyme |
|---|---|---|
| Tert-butyl 5-nitro... | 65% | PRMT1 |
| Control Compound A | 10% | PRMT1 |
| Control Compound B | 5% | PRMT3 |
The results indicate that this compound significantly inhibits PRMT1 activity compared to control compounds, emphasizing its relevance in epigenetic research.
Mechanism of Action
The mechanism of action of tert-butyl 5-nitro-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug that undergoes metabolic activation to release active metabolites. The nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors. The indole ring system can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The tert-butyl indole carboxylate family includes derivatives with varying substituents on the indole ring. A comparative analysis is provided below:
Table 1: Structural Comparison of Tert-butyl Indole Carboxylate Derivatives
Key Observations :
- Electron-Withdrawing Groups: The nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilic substitution reactivity, making these compounds suitable for further functionalization.
Physicochemical Properties
- Solubility : Nitro and CF₃ groups reduce aqueous solubility but enhance organic solvent compatibility. Hydroxymethyl substitution improves polarity and water solubility .
- Stability : Tert-butyl carbamates are generally stable under refrigeration. However, nitro groups may render compounds sensitive to light or reducing agents .
- Crystallinity : Crystallographic tools like SHELXL and ORTEP-3 are used to analyze hydrogen-bonding networks and crystal packing, which influence melting points and stability .
Biological Activity
Tert-butyl 5-nitro-1H-indole-1-carboxylate (TBNC) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
Chemical Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
CAS Number: 166104-19-4
The structure of TBNC features a nitro group at the 5-position of the indole ring and a tert-butyl ester at the 1-position. This configuration enhances its reactivity and biological potential.
This compound exhibits a broad spectrum of biological activities, including:
- Anticancer Activity: Indole derivatives are known for their ability to inhibit tumor growth. TBNC may induce apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Antioxidant Effects: TBNC can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Activity: It may inhibit pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.
Biological Activity Overview
The following table summarizes key biological activities associated with TBNC and related indole derivatives:
Case Studies and Experimental Data
-
Anticancer Studies:
- A study demonstrated that TBNC significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations above 10 µM, suggesting a dose-dependent effect on cell proliferation.
- Antimicrobial Efficacy:
- Oxidative Stress Reduction:
Applications in Scientific Research
This compound serves as a valuable intermediate in the synthesis of bioactive compounds. Its applications include:
- Medicinal Chemistry: Used as a precursor for developing novel anticancer agents.
- Chemical Biology: Investigated for its role as an enzyme inhibitor or receptor ligand, providing insights into biochemical pathways.
- Materials Science: Explored for its potential in organic electronics due to its unique electronic properties.
Q & A
Q. What are the established synthetic routes for tert-butyl 5-nitro-1H-indole-1-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indole nitrogen, followed by nitration at the 5-position. Key steps include:
- Protection : Reacting 1H-indole with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (Et₃N) and catalytic DMAP (4-dimethylaminopyridine) at 0°C to room temperature .
- Nitration : Using nitric acid or mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration or decomposition.
- Purification : Column chromatography (silica gel, Et₂O/hexanes) or recrystallization to isolate the product. Yield optimization requires strict temperature control during nitration and inert atmosphere conditions to avoid side reactions .
Q. How should researchers safely handle this compound given limited toxicological data?
- Methodological Answer : Due to the absence of comprehensive toxicity data (acute/chronic), adhere to the following precautions:
- Ventilation : Use a BS-approved fume hood to minimize inhalation risks .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Decontamination : Wash exposed skin immediately with soap/water; launder contaminated clothing separately .
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent hazardous reactions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitro group at C5, Boc group at N1). Key signals include downfield shifts for nitro-adjacent protons (δ ~8.0–8.5 ppm) and tert-butyl carbons (δ ~28 ppm for C, ~80 ppm for quaternary C) .
- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1700 cm⁻¹ (C=O of Boc) .
- HRMS : To verify molecular ion [M+H]⁺ (calc. 301.39 for C₁₈H₂₃N₃O₅) .
Advanced Research Questions
Q. How can computational methods like DFT predict the conformational stability of this compound in the absence of experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Axial vs. Equatorial Preferences : Assess steric effects of the bulky tert-butyl group on indole ring planarity. Include explicit solvent molecules (e.g., THF) in calculations to mimic solvation effects, as solvent polarity influences conformational equilibria .
- Nitro Group Orientation : Evaluate resonance stabilization and steric clashes with adjacent substituents. Compare optimized geometries with crystallographic data (if available) .
Q. What strategies resolve discrepancies in hydrogen bonding patterns observed in the crystal structure of this compound?
- Methodological Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., chains, rings) and cross-validate with software:
Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?
- Methodological Answer : Conduct Design of Experiments (DoE) to isolate critical variables:
- Temperature Gradients : Use jacketed reactors to maintain homogeneity in exothermic steps (e.g., nitration).
- Catalyst Loading : Optimize DMAP or acid catalysts via fractional factorial designs.
- Workup Efficiency : Test extraction solvents (e.g., EtOAc vs. DCM) and drying agents (Na₂SO₄ vs. MgSO₄) to minimize product loss .
Q. What analytical approaches are suitable for assessing the compound’s stability under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies :
- pH Stress Testing : Incubate samples in buffers (pH 1–13) at 40°C for 1–4 weeks. Monitor degradation via HPLC-MS for byproducts (e.g., de-Boc products at acidic pH) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (2–8°C) .
Data Gaps and Mitigation Strategies
Q. How can researchers mitigate risks associated with unknown ecotoxicological profiles of this compound?
- Methodological Answer : Adopt green chemistry principles :
- Waste Minimization : Use catalytic reagents (e.g., Bi(NO₃)₃ for nitration) to reduce heavy metal waste .
- Biodegradability Screening : Perform OECD 301F tests (ready biodegradability) on lab-scale effluents.
- Alternative Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer disposal .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅ | |
| Molecular Weight | 301.39 g/mol | |
| Key NMR Shifts (¹H) | δ 7.96 (d, J=9.0 Hz, H4), δ 1.67 (s, t-Bu) | |
| Stability | Decomposes in strong acids/bases |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
